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Compound of Interest

Compound Name: Lunresertib

CAS No.: 2719793-90-3

Cat. No.: B10830186

Get Quote

This guide provides an objective comparison of the publicly available data on Lunresertib, a

first-in-class inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1

(PKMYT1), with alternative therapeutic strategies. The information is intended for researchers,

scientists, and drug development professionals to facilitate an independent verification of

Lunresertib's performance. Data is presented in structured tables, with detailed experimental

protocols for key studies and visualizations of relevant biological pathways and workflows.

Executive Summary
Lunresertib (RP-6306) is an investigational oral small molecule inhibitor of PKMYT1. It is

being evaluated in clinical trials for the treatment of advanced solid tumors with specific genetic

alterations, including CCNE1 amplification, FBXW7 loss-of-function mutations, and PPP2R1A

loss-of-function mutations. The primary mechanism of action involves the inhibition of PKMYT1,

which leads to catastrophic DNA damage and apoptosis in cancer cells with high replication

stress. Clinical data for Lunresertib is most mature in combination with the ATR inhibitor

camonsertib. As a direct comparator for a single-agent, cell-cycle inhibitor in a similar patient

population, the WEE1 inhibitor Adavosertib (AZD1775) has been selected, for which

monotherapy data in CCNE1-amplified cancers is available.
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Data Presentation
Table 1: Clinical Performance of Lunresertib in
Combination with Camonsertib (MYTHIC Trial)

Indication
Patient
Populatio
n

Treatmen
t

Overall
Respons
e Rate
(ORR)

Clinical
Benefit
Rate
(CBR)

24-week
Progressi
on-Free
Survival
(PFS)

Number
of
Patients
(n)

Platinum-

Resistant

Ovarian

Cancer

Heavily

pretreated,

CCNE1

amp,

FBXW7 or

PPP2R1A

alt

Lunresertib

+

Camonserti

b

37.5% 79%

45% (95%

CI,

22%-66%)

24[1]

Endometria

l Cancer

Heavily

pretreated,

CCNE1

amp,

FBXW7 or

PPP2R1A

alt

Lunresertib

+

Camonserti

b

25.9% 48.1%

43% (95%

CI,

21%-63%)

27[1]

Table 2: Clinical Performance of Adavosertib
Monotherapy (Phase II Trial)
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Indication
Patient
Populatio
n

Treatmen
t

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Number
of
Patients
(n)

Refractory

Solid

Tumors

with

CCNE1

amplificatio

n

Refractory

to standard

therapy

Adavoserti

b

27% (95%

CI,

12%-46%)

4.1 months

(95% CI,

1.8-6.4)

9.9 months

(95% CI,

4.8-15)

30[2][3][4]

Epithelial

Ovarian

Cancer

with

CCNE1

amplificatio

n

Refractory

to standard

therapy

Adavoserti

b

36% (95%

CI,

13%-65%)

6.3 months

(95% CI,

2.4-10.2)

14.9

months

(95% CI,

8.9-20.9)

14[2][3][4]

Lunresertib Monotherapy Data
Publicly available data on the monotherapy activity of Lunresertib from the Phase 1 MYTHIC

trial is currently limited to qualitative descriptions. Repare Therapeutics has reported that

Lunresertib monotherapy demonstrated a "favorable and distinct tolerability profile" and

"preliminary antitumor activity," which included "moderate tumor shrinkages and a confirmed

partial response per RECIST 1.1 criteria".[5][6] However, specific quantitative data, such as

ORR, CBR, and PFS for the monotherapy cohort, have not been publicly released. One

abstract mentions a molecular response rate (MRR) of 10% in 30 patients treated with

lunresertib monotherapy.[7]

Experimental Protocols
MYTHIC Clinical Trial (NCT04855656) for Lunresertib
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The MYTHIC trial is a Phase 1/1b multi-center, open-label study evaluating the safety,

tolerability, pharmacokinetics, and preliminary anti-tumor activity of Lunresertib as a

monotherapy and in combination with the ATR inhibitor camonsertib or the WEE1 inhibitor

Debio 0123.[8][9][10]

Patient Population: Patients with locally advanced or metastatic solid tumors with CCNE1

amplification, or deleterious mutations in FBXW7 or PPP2R1A. Patients were required to

have measurable disease per RECIST 1.1 and have been heavily pretreated.[1][8]

Treatment Regimen:

Monotherapy: Lunresertib administered orally. Two recommended dose schedules were

identified: 240mg daily continuously and 80-100mg twice daily intermittently.[5]

Combination Therapy: Lunresertib in combination with camonsertib.

Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended

Phase 2 dose (RP2D).[1][8]

Secondary Endpoints: Preliminary anti-tumor activity (including ORR and CBR),

pharmacokinetics, and pharmacodynamics.[1][8]

Phase II Clinical Trial (NCT03253679) for Adavosertib
This was a multicenter, open-label, single-arm Phase II trial to assess the antitumor activity of

Adavosertib in patients with advanced refractory solid tumors harboring CCNE1 amplification.

[2][4]

Patient Population: Patients aged ≥ 18 years with measurable disease, refractory solid

tumors with confirmed CCNE1 amplification, an Eastern Cooperative Oncology Group

(ECOG) performance status of 0-1, and adequate organ function.[2][4]

Treatment Regimen: Adavosertib administered at 300 mg once daily on days 1 through 5

and 8 through 12 of a 21-day cycle.[2][3][4]

Primary Endpoint: Objective Response Rate (ORR).[2][4]

Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.[3]
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Caption: Signaling pathway of Lunresertib in CCNE1-amplified cancer cells.
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Caption: Experimental workflow of the MYTHIC clinical trial for Lunresertib.

Alternative Approaches
Adavosertib (WEE1 Inhibitor)
Adavosertib is a small molecule inhibitor of the WEE1 kinase, which, similar to PKMYT1, is a

critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, Adavosertib also leads

to premature mitotic entry and subsequent cell death in cancer cells with high levels of

replication stress, such as those with CCNE1 amplification. As shown in Table 2, Adavosertib

has demonstrated clinical activity as a monotherapy in patients with CCNE1-amplified

refractory solid tumors, with a notable response in ovarian cancer.[2][3][4][11]

Other PKMYT1 Inhibitors
The development of other PKMYT1 inhibitors is still in the early stages.

VRN16: A preclinical PKMYT1 inhibitor that is reported to have higher selectivity and a wider

preclinical safety margin compared to Lunresertib.[12] In preclinical models, VRN16

demonstrated superior efficacy and fewer adverse effects than Lunresertib.[12] However,

no clinical data is available for VRN16 yet.
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Conclusion
Lunresertib, particularly in combination with the ATR inhibitor camonsertib, has shown

promising clinical activity in heavily pretreated patients with specific genetic alterations in

gynecological cancers. The available data suggests a favorable risk-benefit profile for this

combination therapy. However, a direct comparison with alternative treatments is challenging

due to the lack of quantitative data for Lunresertib as a monotherapy.

Adavosertib, a WEE1 inhibitor, presents a relevant comparator with available monotherapy

data in a similar patient population, showing clinical efficacy in CCNE1-amplified tumors. The

development of other PKMYT1 inhibitors, such as VRN16, is still in the preclinical phase but

may offer improved selectivity in the future.

For a comprehensive assessment of Lunresertib's potential, the public release of quantitative

monotherapy data from the MYTHIC trial is eagerly awaited by the scientific community. This

will enable a more direct comparison with other single-agent therapies and a clearer

understanding of Lunresertib's contribution to the observed efficacy in combination regimens.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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